2-piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate

5-HT4 receptor pharmacology Serotonin receptor binding Structure-activity relationship

2-Piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate (CAS 307973-17-7, CHEMBL125005) is a synthetic piperazine-ethyl ester derivative of 4-amino-5-chloro-2-methoxybenzoic acid, belonging to the arylpiperazine class of serotonin 5-HT4 receptor ligands. It was designed as the unsubstituted piperazine analogue of ML 10302, a prototypical 5-HT4 receptor partial agonist with a piperidine core.

Molecular Formula C14H20ClN3O3
Molecular Weight 313.78 g/mol
CAS No. 307973-17-7
Cat. No. B12577052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate
CAS307973-17-7
Molecular FormulaC14H20ClN3O3
Molecular Weight313.78 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)OCCN2CCNCC2)Cl)N
InChIInChI=1S/C14H20ClN3O3/c1-20-13-9-12(16)11(15)8-10(13)14(19)21-7-6-18-4-2-17-3-5-18/h8-9,17H,2-7,16H2,1H3
InChIKeySTXPSWHCNHJFSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate (CAS 307973-17-7) – Compound Identity and Pharmacological Classification for Procurement


2-Piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate (CAS 307973-17-7, CHEMBL125005) is a synthetic piperazine-ethyl ester derivative of 4-amino-5-chloro-2-methoxybenzoic acid, belonging to the arylpiperazine class of serotonin 5-HT4 receptor ligands [1]. It was designed as the unsubstituted piperazine analogue of ML 10302, a prototypical 5-HT4 receptor partial agonist with a piperidine core [2]. The compound possesses a molecular formula of C₁₄H₂₀ClN₃O₃, a molecular weight of 313.78 g/mol, a computed XLogP3-AA of 1.1, two hydrogen bond donors, and six hydrogen bond acceptors [1]. In contrast to its high-affinity comparators, this compound exhibits markedly weak binding to the human cloned 5-HT4(e) receptor isoform (Kᵢ > 1000 nM), a property that fundamentally distinguishes it from the nanomolar-affinity piperidine ester ML 10302 (Kᵢ = 1.07 nM) [3][4].

Why In-Class 4-Amino-5-chloro-2-methoxybenzoate Esters Cannot Be Interchanged: Critical Differentiation of 2-Piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate


The 4-amino-5-chloro-2-methoxybenzoate ester chemotype encompasses compounds with profoundly divergent pharmacological profiles that are dictated by the nature of the basic amine moiety. ML 10302 (piperidine ethyl ester) is a potent nanomolar partial agonist at 5-HT4 receptors (Kᵢ = 1.07 nM, EC₅₀ = 4 nM), while RS 23597-190 (piperidinopropyl ester) is a high-affinity antagonist (pKᵢ = 9.1) [1][2]. The target compound 2-piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate represents a third, mechanistically distinct category: an unsubstituted piperazine ester exhibiting negligible 5-HT4 receptor binding (Kᵢ > 1000 nM) that served not as a therapeutic lead but as a modular scaffold for fluorescent antagonist development via conjugation at the free piperazine NH [3][4]. Generic substitution among these three compounds would produce entirely different experimental outcomes—agonist, antagonist, or inert control—rendering cross-replacement invalid without explicit experimental re-validation in the specific assay system.

Quantitative Differentiation Evidence for 2-Piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate Versus Structural Analogs


5-HT4(e) Receptor Binding Affinity: ~1000-Fold Gap Between Piperazine and Piperidine Ethyl Esters

In the identical assay system—human cloned 5-HT4(e) receptor isoform stably expressed in C6 glial cells with [³H]GR 113808 as radioligand—the target 2-piperazin-1-ylethyl ester exhibits a Kᵢ > 1000 nM, representing an approximately 1000-fold loss of binding affinity relative to the piperidine analog ML 10302 (Kᵢ = 1.07 ± 0.5 nM) [1][2]. This binding deficit is not attributable to the benzoate ester scaffold per se, as the ester function was demonstrated to be essential for high-affinity binding, but rather to the replacement of the piperidine ring with an unsubstituted piperazine [3]. Introduction of an aryl substituent on the piperazine nitrogen partially restores affinity (compound 9a, phenylpiperazine, Kᵢ = 14.3 nM), while heteroarylpiperazines achieve low nanomolar affinity (compound 9r, pyrimidinyl, Kᵢ = 3 nM) [1].

5-HT4 receptor pharmacology Serotonin receptor binding Structure-activity relationship

Pharmacological Functional Switch: Agonist vs. Antagonist Profile Determined by Amine Substitution

The replacement of the piperidine ring in ML 10302 with an unsubstituted or substituted piperazine fundamentally inverts the functional pharmacological profile at 5-HT4 receptors. ML 10302 behaves as a partial agonist, stimulating 5-HT4-mediated responses with 60–80% of the maximal efficacy of serotonin (5-HT) in the rat esophagus and guinea pig ileum assays (EC₅₀ = 4 nM) [1][2]. In contrast, arylpiperazine derivatives including compound 9a (the phenyl-substituted analog of the target compound) exhibit no intrinsic agonist activity in the 5-HT-stimulated cAMP accumulation assay in C6 glial cells expressing 5-HT4(e) receptors; instead, they produce concentration-dependent antagonism with a pKD value of 7.44 [3]. While direct functional data for the unsubstituted target compound are limited by its very weak binding, the class-level evidence demonstrates that transitioning from piperidine to piperazine converts 5-HT4 ligands from agonists to antagonists [3].

Functional pharmacology 5-HT4 receptor agonism cAMP signaling Receptor antagonist

Synthetic Tractability for Probe Development: Free Piperazine NH as a Conjugation Handle

The unsubstituted piperazine secondary amine in 2-piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate provides a unique synthetic handle absent in the piperidine analog ML 10302. This free NH group was explicitly exploited by Berque-Bestel et al. (2003) to synthesize the first series of fluorescent antagonists for human 5-HT4 receptors, designated 'piperazine analogue 2' [1]. The conjugation of dansyl, naphthalimide, and NBD fluorophores at this site proceeded through alkyl-carbonyl linkers of varying chain lengths (1–10 carbon atoms), generating fluorescent probes 23a–g [1]. In contrast, ML 10302 (piperidine) lacks a site for direct N-conjugation and required derivatization at the piperidine 4-position through more complex synthetic routes [1]. The piperazine-based derivatives demonstrated that a linker chain length of ≥8 carbon atoms partially restored 5-HT4(e) binding affinity (compound 23f, Kᵢ = 31 ± 9 nM), enabling fluorescence microscopy localization of h5-HT4(e) receptors [1].

Fluorescent probe development Chemical biology tool 5-HT4 receptor imaging Ligand conjugation

Physicochemical Differentiation: Hydrogen Bond Donor Count and Lipophilicity Impact on Downstream Applications

The piperazine ring of the target compound introduces a second hydrogen bond donor (HBD = 2) compared to the piperidine ring of ML 10302 (HBD = 1), while simultaneously reducing computed lipophilicity (XLogP3-AA = 1.1 for the target vs. an estimated ~2.0 for ML 10302) [1]. This shift in the HBD/XLogP3 balance has implications for membrane permeability and CNS penetration potential. The additional HBD may also contribute to off-target interactions distinct from those of the piperidine series. The target compound has a molecular weight of 313.78 g/mol, six hydrogen bond acceptors, and six rotatable bonds, all within typical drug-like space but requiring consideration for specific assay compatibility [1].

Physicochemical properties Drug-likeness Permeability Solubility

Ester Stability and In Vivo Applicability: Shared Liability Across the Chemotype

ML 10302 is documented to undergo rapid ester hydrolysis that limits its in vivo utility, restricting its primary use to in vitro 5-HT4 receptor characterization [1]. As an ester of the identical 4-amino-5-chloro-2-methoxybenzoic acid, the target compound shares this hydrolytic liability. No evidence of enhanced esterase resistance has been reported for the piperazine ester relative to the piperidine ester. This shared vulnerability means that neither compound is suitable for in vivo studies without formulation strategies to mitigate hydrolysis, and procurement decisions for in vivo applications should consider metabolically stabilized analogs (e.g., benzamide derivatives or carbamates) that have been explicitly validated for oral bioavailability [1][2].

Metabolic stability Ester hydrolysis In vivo pharmacokinetics Chemical stability

Utility as a Negative Control or Inactive Comparator in 5-HT4 Screening Cascades

The uniquely weak 5-HT4(e) binding affinity of 2-piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate (Kᵢ > 1000 nM) [1] positions it as a structurally matched inactive control for the 4-amino-5-chloro-2-methoxybenzoate ester chemotype. In screening cascades where ML 10302 (Kᵢ = 1.07 nM) or RS 23597-190 (pKᵢ = 9.1) serve as active reference compounds, this piperazine ester can serve as a chemically similar negative control that shares the benzoate scaffold, molecular weight range, and physicochemical properties while lacking target engagement [2][3]. This is in contrast to using structurally unrelated inert compounds that would not control for scaffold-specific assay interference or non-specific binding artifacts.

Assay development Negative control Screening cascade Pharmacological tool compound

Optimal Procurement and Application Scenarios for 2-Piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate Based on Quantitative Evidence


Synthesis of Fluorescent or Affinity Probes for 5-HT4 Receptor Imaging and Localization Studies

This compound is the optimal starting material for laboratories synthesizing 5-HT4 receptor fluorescent probes, as its free piperazine NH enables direct single-step conjugation of fluorophores (dansyl, naphthalimide, NBD) through alkyl-carbonyl linkers. This was the scaffold selected by Berque-Bestel et al. (2003) to generate the first fluorescent antagonists for human 5-HT4 receptors, designated 'piperazine analogue 2' [1]. A linker length of ≥8 carbon atoms yielded probe 23f with a recovered Kᵢ of 31 ± 9 nM, suitable for confocal microscopy localization of h5-HT4(e) receptors in transfected C6 glial cells [1]. Procurement for this application is specifically indicated over ML 10302, which lacks a direct conjugation site.

Structurally Matched Negative Control Compound for 5-HT4 Receptor Binding and Functional Assays

With a Kᵢ > 1000 nM at the human 5-HT4(e) receptor [2] and shared 4-amino-5-chloro-2-methoxybenzoate scaffold with the active comparators ML 10302 (Kᵢ = 1.07 nM) and RS 23597-190 (pKᵢ = 9.1) [3][4], this compound serves as a chemically matched negative control in 5-HT4 screening cascades. Its use controls for scaffold-specific assay interference, non-specific binding, and vehicle artifacts that would be missed by structurally unrelated negative controls. Procurement is recommended for laboratories establishing or validating 5-HT4 radioligand binding, cAMP accumulation, or functional assays.

SAR Probe for Defining the Affinity Cost of Piperazine Substitution in 4-Amino-5-chloro-2-methoxybenzoate Esters

As the unsubstituted piperazine reference point in the Curtet et al. (2000) arylpiperazine series, this compound establishes the baseline affinity (Kᵢ > 1000 nM) from which substitution-dependent gains are measured: phenyl (9a, Kᵢ = 14.3 nM, ~70-fold gain), m-methoxyphenyl (Kᵢ = 3 nM, ~330-fold gain), and pyrimidinyl (9r, Kᵢ = 3 nM) [2]. Procurement of this compound alongside its substituted congeners enables complete SAR mapping of the piperazine N-substituent effect on 5-HT4 affinity, an essential exercise for medicinal chemistry programs exploring this chemotype.

In Vitro-Only Pharmacological Studies Requiring the Piperazine Ester Scaffold

Given the documented rapid ester hydrolysis that limits in vivo use of ML 10302 [5] and the shared ester linkage of the target compound, this compound is appropriate exclusively for in vitro experimental designs. Applications include radioligand displacement assays, cAMP signaling studies in recombinant cell lines, and isolated tissue bath experiments. Procurement for in vivo studies is contraindicated unless explicit formulation strategies for ester stabilization are employed. Researchers requiring in vivo-active 5-HT4 antagonists should instead consider metabolically stabilized alternatives such as RS 23597-190 or benzamide-based antagonists [4].

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